molecular formula C14H18BrFN2O3 B8134041 tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate

tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate

Cat. No.: B8134041
M. Wt: 361.21 g/mol
InChI Key: IJXRSHWVSSLGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate is a synthetic organic compound with the molecular formula C14H18BrFN2O3 It is characterized by the presence of a tert-butyl carbamate group, a bromo-fluorophenyl group, and a formamidoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-bromo-2-fluoroaniline to form an intermediate, which is then reacted with ethyl formate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with different oxidation states.

    Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromo and fluoro substituents on biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of bromo and fluoro groups can enhance the biological activity and selectivity of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate involves its interaction with specific molecular targets. The bromo and fluoro groups can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and selectivity. The formamidoethyl linkage may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(4-fluorophenyl)carbamate
  • tert-Butyl N-(4-chlorophenyl)carbamate

Uniqueness

tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This dual substitution can significantly impact the compound’s chemical and biological properties, making it distinct from other similar compounds with only one halogen substituent.

Properties

IUPAC Name

tert-butyl N-[2-[(4-bromo-2-fluorobenzoyl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrFN2O3/c1-14(2,3)21-13(20)18-7-6-17-12(19)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXRSHWVSSLGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.